REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11].[CH:14]([OH:17])([CH3:16])[CH3:15].CC([O-])(C)C.[K+]>C1COCC1>[CH:14]([O:17][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[C:10]([F:13])([F:12])[F:11])([CH3:16])[CH3:15] |f:2.3|
|
Name
|
|
Quantity
|
154 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C#N)C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
73.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
847 mL
|
Type
|
reactant
|
Smiles
|
CC(C)(C)[O-].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
1.5 °C
|
Type
|
CUSTOM
|
Details
|
let stir at that temperature for 30 min (temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction flask was purged with N2
|
Type
|
CUSTOM
|
Details
|
decreased to 18° C. during this time
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
STIRRING
|
Details
|
to stir at room temperature
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CUSTOM
|
Details
|
as observed by LC/MS (˜20 min)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was quenched with water (500 mL)
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with MTBE (1 L)
|
Type
|
WASH
|
Details
|
washed with H2O (750 mL) and brine (750 mL)
|
Type
|
FILTRATION
|
Details
|
Dried organics over MgSO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC1=C(C=C(C#N)C=C1)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 798 mmol | |
AMOUNT: MASS | 183 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |